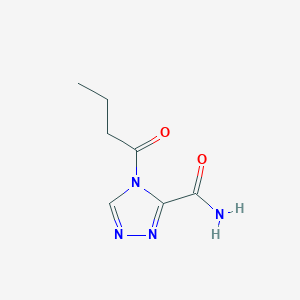
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide is a chemical compound with the molecular formula C13H17N It is a derivative of acridine, a heterocyclic organic compound This compound is known for its unique structure, which includes a fully hydrogenated acridine ring system and a carbothioamide group
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide typically involves the hydrogenation of acridine derivatives followed by the introduction of a carbothioamide group. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the carbothioamide group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide can be compared with other similar compounds such as:
Acridine: The parent compound, which is less hydrogenated and lacks the carbothioamide group.
1,2,3,4,5,6,7,8-Octahydroacridine: A fully hydrogenated derivative of acridine without the carbothioamide group.
Carbothioamide derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its fully hydrogenated acridine ring system combined with the carbothioamide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53400-94-5 |
|---|---|
Molekularformel |
C14H18N2S |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide |
InChI |
InChI=1S/C14H18N2S/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h8,11H,1-7H2,(H2,15,17) |
InChI-Schlüssel |
BIIRDNGOVKNGSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=C(CCCC3C(=S)N)C=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


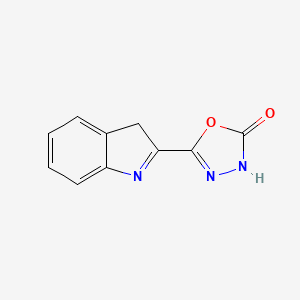
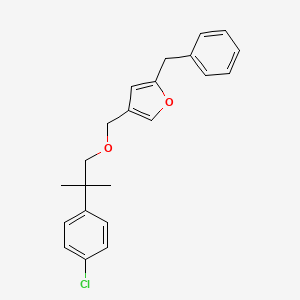
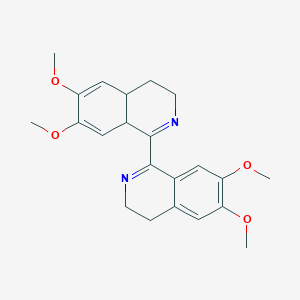
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
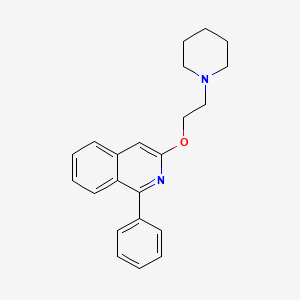
![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
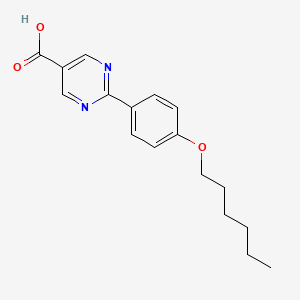
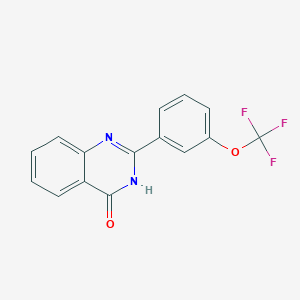
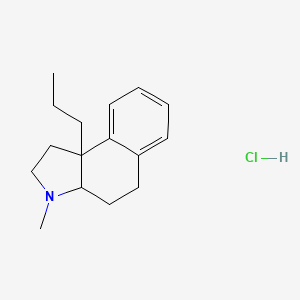

![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
